

6-Chloropyrido[2,3-b]pyrazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Chloropyrido[2,3-b]pyrazine

Cat. No.: B1300161

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **6-Chloropyrido[2,3-b]pyrazine**. This heterocyclic compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Chemical Structure and Properties

6-Chloropyrido[2,3-b]pyrazine is a bicyclic heteroaromatic compound containing a pyridine ring fused to a pyrazine ring, with a chlorine substituent at the 6-position.

Chemical Structure:

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Table 1: Physicochemical Properties of **6-Chloropyrido[2,3-b]pyrazine**

Property	Value	Reference(s)
CAS Number	68236-03-3	[1]
Molecular Formula	C ₇ H ₄ ClN ₃	[1]
Molecular Weight	165.58 g/mol	[2]
Appearance	White solid	[3]
Melting Point	159 °C	[3]
Boiling Point	286.4 °C at 760 mmHg	[2]
Purity	≥98%	[1]
Storage	Room temperature, sealed in a dry environment	[1]

Spectroscopic Data

Table 2: Spectroscopic Data for **6-Chloropyrido[2,3-b]pyrazine**

Technique	Data	Reference(s)
¹ H NMR (CDCl ₃)	δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, 1H, J=8Hz), 7.67 (d, 1H, J=8Hz)	[3]
Mass Spec (LC-MS, ESI)	m/z 167.0 (M+1)	[3]
¹³ C NMR	Data not available for the specific compound.	
IR Spectrum	Data not available for the specific compound.	

Synthesis

A common and efficient method for the synthesis of **6-Chloropyrido[2,3-b]pyrazine** involves the condensation of 6-chloro-2,3-diaminopyridine with glyoxal.[3]

Experimental Protocol: Synthesis of 6-Chloropyrido[2,3-b]pyrazine.[3]

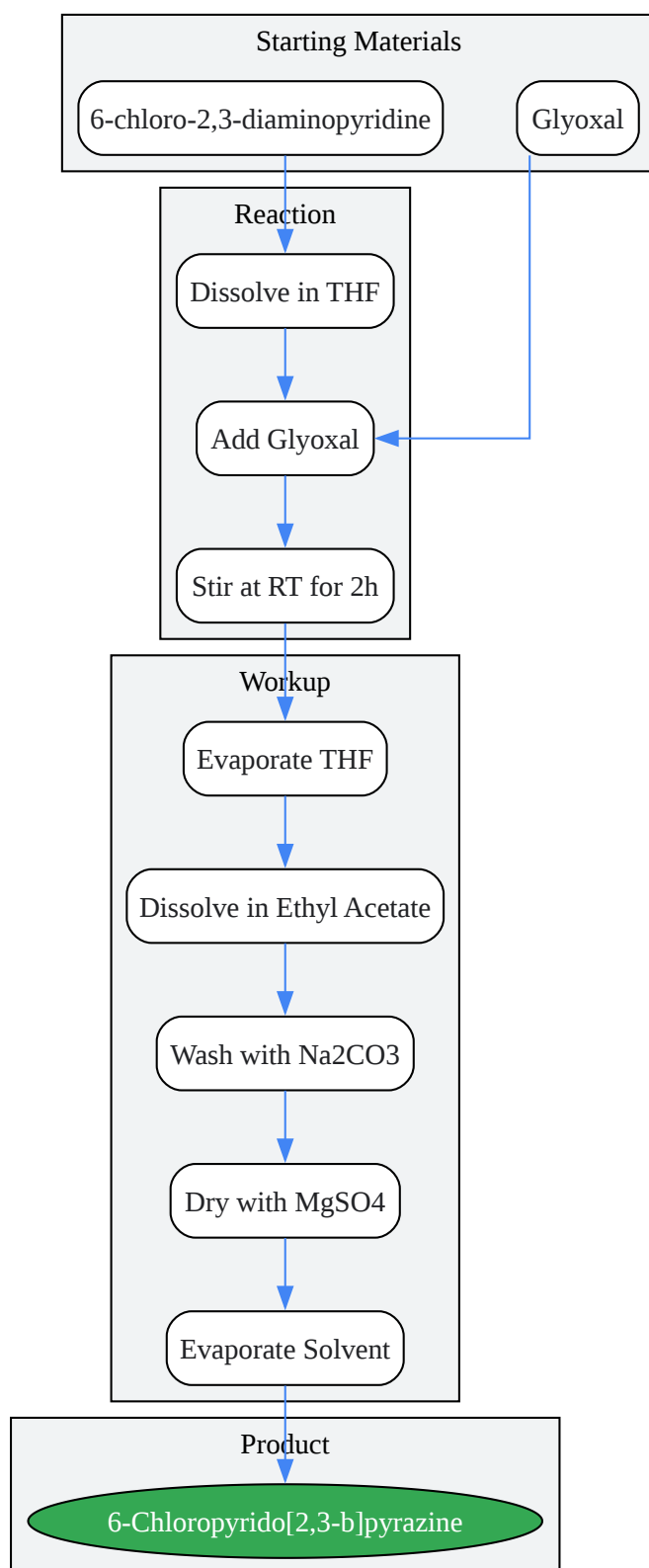
Materials:

- 6-chloro-2,3-diaminopyridine (1 g, 6.96 mmol)
- Glyoxal (40% in water, 0.84 mL, 18.1 mmol)
- Tetrahydrofuran (THF) (15 mL)
- Ethyl acetate (30 mL)
- Saturated sodium carbonate (Na_2CO_3) solution
- Magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 6-chloro-2,3-diaminopyridine in THF at room temperature.
- Add glyoxal to the solution and stir the reaction mixture at room temperature for 2 hours.
- Monitor the reaction progress by RP-HPLC.
- Upon completion, evaporate the THF under vacuum.
- Re-dissolve the residue in ethyl acetate.
- Wash the organic phase twice with a saturated Na_2CO_3 solution.
- Dry the organic phase over MgSO_4 and evaporate the solvent under vacuum to yield the product as a white solid.

Yield: Approximately 1.15 g (100%).[3]



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Synthesis workflow for **6-Chloropyrido[2,3-b]pyrazine**.

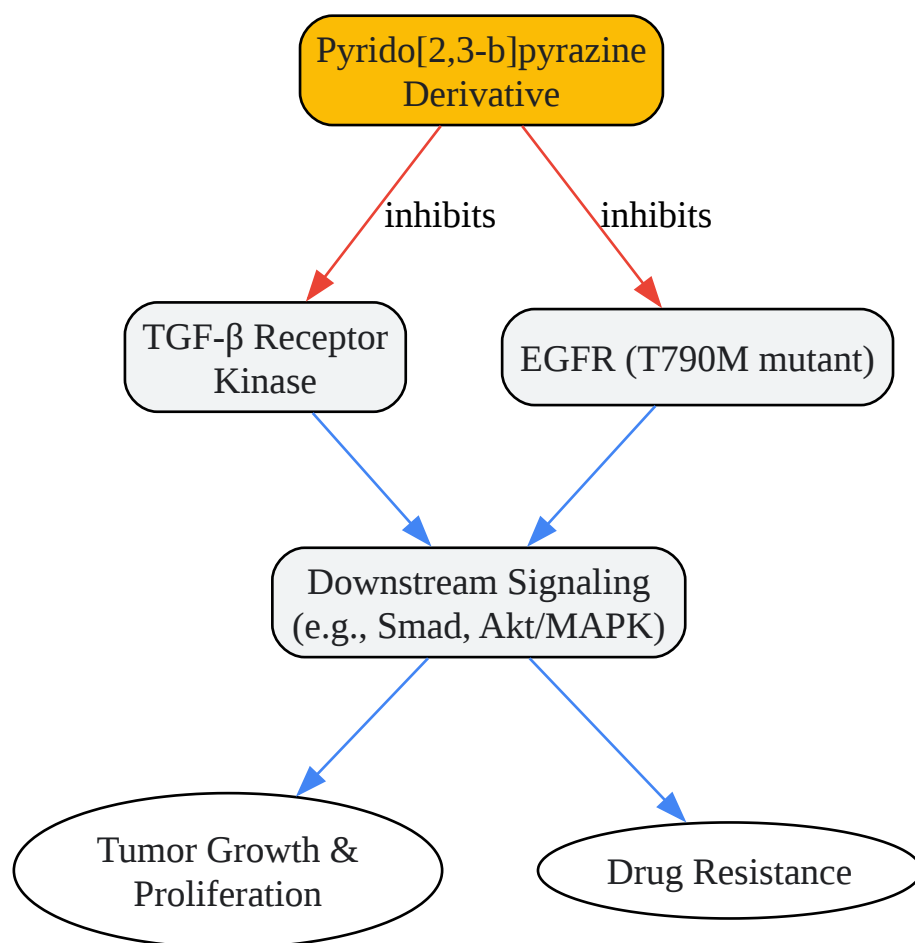
Applications in Drug Discovery

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. **6-Chloropyrido[2,3-b]pyrazine** is a key intermediate for the synthesis of these derivatives.

Kinase Inhibition

Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of various kinases, playing a role in cancer and other diseases.

- **TGF- β Receptor Kinase Inhibition:** Certain derivatives of pyrido[2,3-b]pyrazine have been investigated as inhibitors of Transforming Growth Factor-beta (TGF- β) receptor kinases, which are implicated in tumor growth and metastasis.[\[4\]](#)
- **EGFR Inhibition in Erlotinib-Resistant Cancers:** Novel pyrido[2,3-b]pyrazines have shown efficacy against erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines, suggesting a potential to overcome drug resistance.[\[5\]](#) One such compound, **7n**, exhibited IC_{50} values of 0.09 μ M and 0.15 μ M against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, respectively.[\[5\]](#)



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Inhibition of cancer signaling pathways.

Antimicrobial Activity

Derivatives of the parent pyrido[2,3-b]pyrazine scaffold have demonstrated significant antifungal and antibacterial properties.

Table 3: Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives

Compound	Organism	Activity	Value	Reference(s)
Compound X2	Botrytis cinerea	EC ₅₀	0.69 mg/L	
Compound X2	Phomopsis sp.	EC ₅₀	1.12 mg/L	
Compound X3	Xanthomonas oryzae pv. oryzicola	EC ₅₀	0.13 mg/L	
Derivative 1	Staphylococcus aureus	MIC	0.078 mg/mL	
Derivative 1	Bacillus cereus	MIC	0.078 mg/mL	

Other Therapeutic Areas

- **TRPV1 Antagonism:** Pyrido[2,3-b]pyrazines have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.[6]
- **Human Cytomegalovirus (HCMV) Inhibition:** A series of pyrido[2,3-b]pyrazine derivatives have been identified as potent non-nucleoside inhibitors of HCMV DNA polymerase.[7] Compound 27 from this series showed an EC₅₀ of 0.33 μM.[7]

Experimental Protocols for Biological Assays

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)[8]

- **Media Preparation:** Prepare and sterilize Mueller-Hinton agar.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- **Plate Inoculation:** Evenly spread the inoculum onto the agar plates.
- **Well Preparation:** Create 6 mm wells in the agar.

- **Compound Application:** Add 100 μ L of the test compound solution to each well. Use a standard antibiotic and solvent as positive and negative controls.
- **Incubation:** Incubate plates at 37°C for 18-24 hours.
- **Analysis:** Measure the diameter of the zone of inhibition.

Antifungal Activity Assay (Mycelial Growth Rate Method) [9]

- **Media Preparation:** Prepare potato dextrose agar (PDA) plates containing various concentrations of the test compound.
- **Inoculation:** Place a mycelial plug of the test fungus in the center of each plate.
- **Incubation:** Incubate the plates at a suitable temperature (e.g., 25-28°C).
- **Analysis:** Measure the colony diameter at regular intervals and calculate the percentage of growth inhibition compared to a control plate without the compound.

Safety and Handling

For detailed safety information, refer to the Safety Data Sheet (SDS) for 6-chloropyrido[3,2-b]pyrazine.[8] General precautions include:

- Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves, safety glasses).
- Avoid breathing dust. Use in a well-ventilated area.
- Store in a tightly closed container in a dry and well-ventilated place.

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